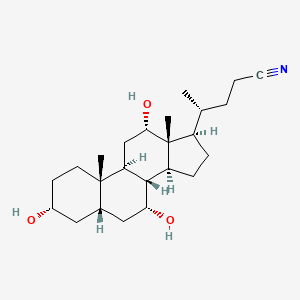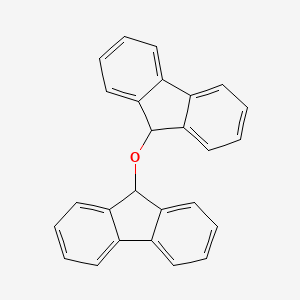amino}propanoic acid CAS No. 1202814-95-6](/img/structure/B6309305.png)
3-{[(t-Butoxy)carbonyl](2-phenylethyl)amino}propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-{[(t-Butoxy)carbonyl](2-phenylethyl)amino}propanoic acid, also known as t-Boc-Phe-NH2, is an organic compound that is used in the synthesis of peptides and proteins. It is a versatile amino acid building block that has been used in many scientific research applications.
Wissenschaftliche Forschungsanwendungen
T-Boc-Phe-NH2 has been used in a variety of scientific research applications. It has been used for the synthesis of peptide hormones, such as oxytocin and vasopressin, and for the synthesis of peptide-based drugs. It has also been used in the synthesis of peptide-based vaccines and immunotherapeutics. Additionally, it has been used in the synthesis of peptide-based probes for imaging and diagnostics.
Wirkmechanismus
Target of Action
It’s known that this compound is a derivative of amino acids , which play crucial roles in various biological processes, including protein synthesis and regulation of biochemical reactions.
Mode of Action
It’s known that the compound contains a tert-butoxycarbonyl (boc) group , which is commonly used in peptide synthesis to protect the amino group. The Boc group can be removed under acidic conditions, allowing the amino group to participate in subsequent reactions .
Vorteile Und Einschränkungen Für Laborexperimente
The primary advantage of 3-{[(t-Butoxy)carbonyl](2-phenylethyl)amino}propanoic acid2 is its versatility. It can be used in a variety of lab experiments, including the synthesis of peptide hormones, peptide-based drugs, peptide-based vaccines and immunotherapeutics, and peptide-based probes for imaging and diagnostics. The primary limitation of 3-{[(t-Butoxy)carbonyl](2-phenylethyl)amino}propanoic acid2 is its susceptibility to hydrolysis. The t-Boc group is susceptible to hydrolysis, which can lead to the formation of undesired byproducts.
Zukünftige Richtungen
The potential future directions for 3-{[(t-Butoxy)carbonyl](2-phenylethyl)amino}propanoic acid2 include the development of new methods for the synthesis of peptides and proteins, the development of new peptide-based drugs, the development of new peptide-based vaccines and immunotherapeutics, and the development of new peptide-based probes for imaging and diagnostics. Additionally, 3-{[(t-Butoxy)carbonyl](2-phenylethyl)amino}propanoic acid2 could be used in the development of new materials, such as polymers and nanomaterials, and in the development of new catalysts and enzymes.
Synthesemethoden
T-Boc-Phe-NH2 can be synthesized using the Fmoc/t-Boc solid-phase peptide synthesis (SPPS) method. This method involves attaching a t-Boc-protected amino acid to a resin-bound peptide chain by a peptide bond. The t-Boc group is then removed from the amino acid and replaced with a new amino acid. This process is repeated until the desired peptide is synthesized. The 3-{[(t-Butoxy)carbonyl](2-phenylethyl)amino}propanoic acid2 can be synthesized in a single step by reacting the amino acid phenylalanine with t-butyloxycarbonyl chloride in the presence of a base.
Eigenschaften
IUPAC Name |
3-[(2-methylpropan-2-yl)oxycarbonyl-(2-phenylethyl)amino]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO4/c1-16(2,3)21-15(20)17(12-10-14(18)19)11-9-13-7-5-4-6-8-13/h4-8H,9-12H2,1-3H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVESOJTWJGLTOQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(CCC1=CC=CC=C1)CCC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-{[(t-Butoxy)carbonyl][2-(4-methoxyphenyl)ethyl]amino}propanoic acid](/img/structure/B6309232.png)
![3-{[(t-Butoxy)carbonyl][3-(dimethylamino)propyl]amino}propanoic acid](/img/structure/B6309236.png)
amino}propanoic acid](/img/structure/B6309257.png)
amino}propanoic acid](/img/structure/B6309263.png)
![3-{[(t-Butoxy)carbonyl][2-(diethylamino)ethyl]amino}propanoic acid](/img/structure/B6309267.png)
![3-{[(t-Butoxy)carbonyl][3-(morpholin-4-yl)propyl]amino}propanoic acid](/img/structure/B6309273.png)
amino}propanoic acid](/img/structure/B6309276.png)
![Diethyl 1-[2-(2-chlorophenyl)-2-oxoethyl]-1H-1,2,3-triazole-4,5-dicarboxylate](/img/structure/B6309283.png)

amino}propanoic acid](/img/structure/B6309299.png)
![4-[(3,5-Dimethyl-1H-pyrazol-1-yl)carbonyl]-1-{[4-(2-methoxyphenyl)-4h-1,2,4-triazol-3-yl]methyl}piperidine](/img/structure/B6309310.png)
![Dimethyl 1-[2-(3-chloro-4-ethoxyphenyl)-2-oxoethyl]-1H-1,2,3-triazole-4,5-dicarboxylate](/img/structure/B6309320.png)
![3-[4-(1H-Imidazol-1-ylcarbonyl)benzyl]-8-oxa-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B6309321.png)
